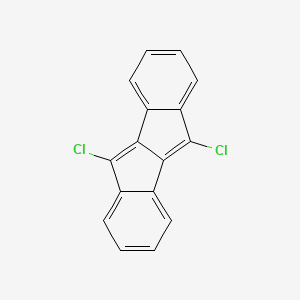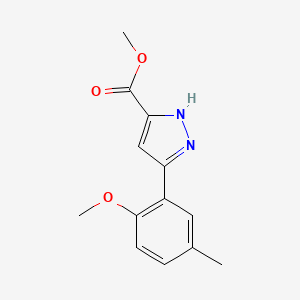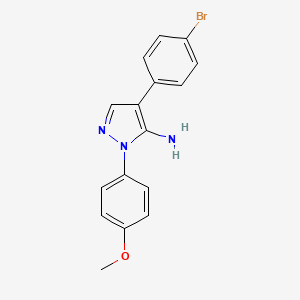![molecular formula C20H15Cl2N3O3S B12049913 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and sulfonamide groups in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide typically involves the following steps:
Formation of the hydrazone intermediate: This is achieved by reacting 2-chlorobenzaldehyde with hydrazine hydrate under reflux conditions.
Coupling with 4-chlorobenzenesulfonyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydrazines.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: The compound can be used to investigate enzyme inhibition and protein binding.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of this compound is not fully elucidated, but it is believed to involve:
Molecular Targets: Potential targets include bacterial enzymes and cancer cell proteins.
Pathways: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2-{[(2E)-2-(4-dimethylaminobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- 4-chloro-N-(2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
Uniqueness
The unique combination of chloro and sulfonamide groups in 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H15Cl2N3O3S |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15Cl2N3O3S/c21-15-9-11-16(12-10-15)29(27,28)25-19-8-4-2-6-17(19)20(26)24-23-13-14-5-1-3-7-18(14)22/h1-13,25H,(H,24,26)/b23-13+ |
InChI-Schlüssel |
HXBNQAKPQNXRRA-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)

![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)

